molecular formula C8H14N4 B8774539 5-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine

5-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine

Cat. No.: B8774539
M. Wt: 166.22 g/mol
InChI Key: ZMJABJFVOGKETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine is a useful research compound. Its molecular formula is C8H14N4 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

5-ethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C8H14N4/c1-2-11-3-4-12-7(6-11)5-8(9)10-12/h5H,2-4,6H2,1H3,(H2,9,10)

InChI Key

ZMJABJFVOGKETO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN2C(=CC(=N2)N)C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 250 mL round-bottomed flask, 5-ethyl-2-nitro-4,5,6,7-tetrahydro -pyrazolo[1,5-a]pyrazine (427 mg, 2.17 mmol, Eq: 1.00) was combined with EtOH (50 ml) to give a light yellow suspension. The reaction mixture was vacuum flushed three times with argon then 10% Pd/C (115 mg, 1.08 mmol, Eq: 0.5) was added and the reaction mixture was stirred under hydrogen balloon overnight. The reaction was filtered through a pad of celite. The celite pad was washed with ethanol. The combined filtrate and washes were concentrated in vacuo to afford the desired product (350 mg). (M+H)+=167 m/e. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 1.16 (t, J=7.18 Hz, 3 H) 2.59 (q, J=7.18 Hz, 2 H) 2.79-3.03 (m, 2 H) 3.57 (overlapping s, 4 H) 3.87-4.12 (m, 2 H) 5.35 (s, 1 H).
Quantity
427 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
115 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 50-mL single-neck round-bottomed flask was purged with nitrogen and charged with 208a (1.4 g, 7.1 mmol), 10% palladium on carbon (50% wet, 208 mg), methanol (30 mL), and hydrogen gas. The mixture was stirred at room temperature under hydrogen atmosphere for 2 h. The catalyst was removed by filtration through a pad of CELITE® and the filtrate was concentrated under reduced pressure to afford 208b (1.0 g, 84%) as yellow oil. MS-ESI: [M+H]+ 167
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
208 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
84%

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